molecular formula C27H41ClN4O3 B605046 A 410099.1 CAS No. 762274-58-8

A 410099.1

Katalognummer: B605046
CAS-Nummer: 762274-58-8
Molekulargewicht: 505.1
InChI-Schlüssel: OPCYOBWCDDJCFT-VOSOYEAFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Cancer Therapy

A 410099.1 has been extensively studied for its potential in cancer treatment due to its ability to induce apoptosis in cancer cells. It has shown:

  • Cytotoxicity : Exhibits an effective concentration (EC50EC_{50}) of approximately 13 nM in MDA-MB-231 breast cancer cells .
  • In Vivo Efficacy : Demonstrated antitumor activity in mouse models of breast cancer, indicating its potential for clinical application .

2. Targeted Protein Degradation

This compound plays a critical role in the design and synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are innovative tools for targeted protein degradation:

  • Functionalized IAP Ligand : Serves as a functionalized ligand that can be conjugated to linkers or target proteins, facilitating the development of PROTACs aimed at degrading specific proteins involved in cancer progression .
  • NanoBRET Assays : In these assays, this compound has shown effective engagement with cIAP1, cIAP2, and XIAP proteins, with EC50 values of 4.6 nM, 9.2 nM, and 15.6 nM respectively .

Table 1: Summary of this compound Efficacy

Application Target Efficacy Measure Notes
Cancer Cell CytotoxicityMDA-MB-231EC50=13 nMEC_{50}=13\text{ nM}High affinity for XIAP
In Vivo Antitumor ActivityMouse Breast CancerEffectiveDemonstrated significant tumor reduction
PROTAC DevelopmentcIAP1, cIAP2, XIAPEC50 values: 4.6, 9.2, 15.6 nMFunctionalized ligand for targeted degradation

Case Studies

Case Study 1: Enhancing TRAIL-Induced Apoptosis

Research has indicated that this compound can enhance TRAIL (TNF-related apoptosis-inducing ligand) induced apoptosis in chronic lymphocytic leukemia (CLL) cells. This combination therapy approach suggests a synergistic effect that could lead to improved therapeutic outcomes in patients with CLL .

Case Study 2: PROTAC Development Using this compound

In a study focused on developing PROTACs targeting estrogen receptor-alpha (ERα), this compound was utilized as a key component to recruit the E3 ligase complex necessary for effective protein degradation. The resulting PROTACs exhibited low nanomolar degradation capabilities, highlighting the compound's versatility in drug design .

Wirkmechanismus

Target of Action

A 410099.1 is a high-affinity inhibitor of the Baculoviral IAP Repeat-containing (BIRC) proteins . The primary targets of this compound are BIRC2, BIRC3, BIRC4, BIRC7, and BIRC8 . These proteins play a crucial role in inhibiting apoptosis, thus promoting cell survival.

Mode of Action

This compound interacts with its targets (BIRC proteins) by binding to them with high affinity . This binding inhibits the function of the BIRC proteins, thereby

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of A 410099.1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

A 410099.1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its high affinity for XIAP and its potent cytotoxicity in various cancer cell lines. Its ability to enhance TRAIL-induced apoptosis in chronic lymphocytic leukemia cells further distinguishes it from other similar compounds .

Biologische Aktivität

A 410099.1 is a functionalized ligand associated with the inhibitors of apoptosis (IAP) proteins, specifically designed for use in PROTAC (PROteolysis TArgeting Chimeras) research and development. This compound has garnered attention due to its potential therapeutic applications in cancer treatment by selectively targeting IAP proteins, which play crucial roles in cell survival and apoptosis regulation.

This compound is characterized as an amine derivative, which allows for easy conjugation to linkers or target proteins. The compound's structure facilitates its role as a chemical probe in biological assays aimed at understanding the interactions and functions of IAP proteins.

Biological Activity

The biological activity of this compound has been primarily assessed through its effects on various IAP proteins, including cIAP1, cIAP2, and XIAP. The compound exhibits potent inhibitory properties, with effective concentrations (EC50) as follows:

Target Protein EC50 (nM)
cIAP14.6
cIAP29.2
XIAP15.6

These values indicate that this compound has a high affinity for these targets, making it a promising candidate for further development in targeted protein degradation strategies.

This compound functions by modulating the ubiquitin-proteasome system through its interaction with IAP proteins. By binding to these proteins, it promotes their degradation, which can lead to the activation of apoptotic pathways in cancer cells that typically evade death due to overexpression of IAPs.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • In Vitro Studies : In a study published in Frontiers in Cell and Developmental Biology, this compound was shown to selectively inhibit BIR domains of IAPs, demonstrating its potential as a tool for studying IAP function and selectivity . The study utilized NanoBRET assays to assess the binding dynamics and selectivity of this compound against different BIR domains.
  • Cellular Assays : Another investigation focused on the cellular impact of this compound on cancer cell lines known to overexpress IAPs. The results indicated that treatment with this compound led to increased apoptosis rates compared to untreated controls, suggesting that the compound effectively re-sensitizes cancer cells to apoptotic signals .
  • Therapeutic Potential : Research indicates that combining this compound with other chemotherapeutic agents may enhance treatment efficacy by overcoming resistance mechanisms associated with IAP overexpression . This combinatorial approach could provide a novel strategy for improving outcomes in resistant cancer types.

Eigenschaften

CAS-Nummer

762274-58-8

Molekularformel

C27H41ClN4O3

Molekulargewicht

505.1

IUPAC-Name

N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride

InChI

InChI=1S/C27H40N4O3.ClH/c1-18(28-2)25(32)30-24(20-11-4-3-5-12-20)27(34)31-17-9-16-23(31)26(33)29-22-15-8-13-19-10-6-7-14-21(19)22;/h6-7,10,14,18,20,22-24,28H,3-5,8-9,11-13,15-17H2,1-2H3,(H,29,33)(H,30,32);1H/t18-,22+,23-,24-;/m0./s1

InChI-Schlüssel

OPCYOBWCDDJCFT-VOSOYEAFSA-N

SMILES

O=C(N[C@@H]1CCCC2=C1C=CC=C2)[C@H]3N(C([C@H](C4CCCCC4)NC([C@H](C)NC)=O)=O)CCC3.[H]Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

A 410099.1;  A 410099.1;  A410099.1;  A4100991

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A 410099.1
Reactant of Route 2
A 410099.1
Reactant of Route 3
Reactant of Route 3
A 410099.1
Reactant of Route 4
Reactant of Route 4
A 410099.1
Reactant of Route 5
Reactant of Route 5
A 410099.1
Reactant of Route 6
Reactant of Route 6
A 410099.1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.